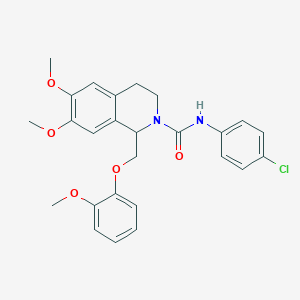
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C26H27ClN2O5 and its molecular weight is 482.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, often referred to as CIQ (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone), is a compound of significant interest in pharmacological research due to its selective modulation of NMDA receptors. This article reviews the biological activity of CIQ, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C27H29ClN2O5
- Molecular Weight : 477.98 g/mol
- IUPAC Name : 1-[6,7-dimethoxy-1-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]-2-(2-methoxyphenyl)ethanone
CIQ acts primarily as a positive allosteric modulator of NMDA receptors containing NR2C and NR2D subunits. By enhancing the receptor's response to glutamate and glycine, CIQ increases synaptic transmission efficiency, which may have implications for cognitive processes such as learning and memory.
Key Findings:
- Potentiation : CIQ enhances NMDA receptor responses by approximately two-fold with effective concentrations (EC50) of 1.7 μM for NR2C and 4.1 μM for NR2D .
- Reversibility : The potentiating effects are reversible, with a de-potentiation time constant of approximately 4.0 seconds for NR2C and 6.5 seconds for NR2D .
Pharmacokinetics
CIQ is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This solubility indicates that the compound can be effectively used in various biological assays where DMSO is a common solvent .
Biological Activity
CIQ's modulation of NMDA receptors has been linked to several biological activities:
Neuroprotective Effects
Research indicates that compounds like CIQ can protect neurons from excitotoxicity related to excessive glutamate signaling, a common feature in neurodegenerative diseases.
Cognitive Enhancement
The ability of CIQ to enhance synaptic plasticity suggests potential applications in treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.
Case Studies and Research Findings
属性
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-31-22-6-4-5-7-23(22)34-16-21-20-15-25(33-3)24(32-2)14-17(20)12-13-29(21)26(30)28-19-10-8-18(27)9-11-19/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAOOUQIBQZBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














